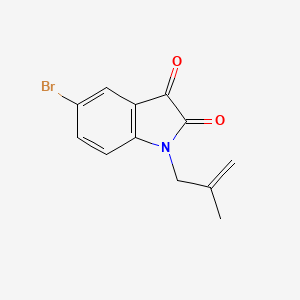

5-Bromo-1-(2-methylallyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-1-(2-methylprop-2-enyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGKDKWVOXRCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208720 | |

| Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122834-40-6 | |

| Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122834-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1-(2-METHYL-ALLYL)-1H-INDOLE-2,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 5-Bromo-1-(2-methylallyl)indoline-2,3-dione

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, commercially available starting materials. The primary disconnection occurs at the nitrogen-carbon bond of the indoline (B122111) ring, separating the N-(2-methylallyl) group from the 5-bromoindoline-2,3-dione core. This suggests an N-alkylation reaction as the final key step in the synthesis.

The 5-bromoindoline-2,3-dione (also known as 5-bromoisatin) core can be further disconnected through a cyclization reaction. This retrosynthetic step leads back to a substituted aniline (B41778) precursor, specifically 4-bromoaniline, which would undergo a series of reactions to form the heterocyclic ring system. This approach highlights two main stages in the synthesis: the formation of the substituted isatin (B1672199) core and the subsequent N-alkylation.

Synthesis of the 5-Bromoindoline-2,3-dione Core

The synthesis of the 5-bromoindoline-2,3-dione core is a critical step, with several established methods available for its construction.

Sandmeyer Methodology and Modern Adaptations

The Sandmeyer isatin synthesis is a classical and widely used method for preparing indoline-2,3-diones from corresponding anilines. synarchive.com The process begins with the reaction of a substituted aniline, in this case, 4-bromoaniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.netijrrjournal.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired 5-bromoindoline-2,3-dione. researchgate.netatlantis-press.com

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgnih.gov While the classical isatin synthesis does not directly involve a diazonium salt for the cyclization, the principles of aromatic substitution are central. Modern adaptations of syntheses involving diazonium salts continue to be developed, offering improved yields and milder reaction conditions. nih.govbohrium.com

Alternative Routes to 5-Substituted Indoline-2,3-diones

Beyond the Sandmeyer methodology, other synthetic routes exist for accessing 5-substituted indoline-2,3-diones. One common strategy involves the direct functionalization of the indole (B1671886) or indoline core. For instance, electrophilic bromination of indoline-2,3-dione (isatin) can introduce a bromine atom at the 5-position. However, controlling the regioselectivity of such reactions can be challenging.

N-Alkylation Approaches for Introducing the 2-Methylallyl Group

The introduction of the 2-methylallyl group at the N1 position of the 5-bromoindoline-2,3-dione core is typically achieved through N-alkylation. nih.gov This reaction involves the formation of a nitrogen anion, which then acts as a nucleophile to displace a leaving group on the alkylating agent. semanticscholar.orgnih.govresearchgate.net

Nucleophilic Substitution with 2-Methylallyl Halides

A common and effective method for N-alkylation is the nucleophilic substitution reaction with a 2-methylallyl halide, such as 2-methylallyl chloride or bromide. researchgate.net The nitrogen atom of the 5-bromoindoline-2,3-dione is first deprotonated by a base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the 2-methylallyl halide, displacing the halide and forming the desired N-C bond.

The choice of base is crucial for the success of the N-alkylation reaction, influencing reaction rates and yields. researchgate.netnih.govsemanticscholar.orgnih.govresearchgate.net A variety of bases have been successfully employed for the N-alkylation of isatins and related heterocycles.

Potassium Carbonate (K₂CO₃): This is a widely used, mild, and inexpensive base for N-alkylation reactions. nih.govsemanticscholar.org It is often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netlookchem.com The heterogeneity of the reaction can sometimes be overcome by the use of phase-transfer catalysts. researchgate.net

Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents, cesium carbonate is often a more effective base than potassium carbonate, leading to faster reactions and higher yields. nih.govsemanticscholar.orgresearchgate.net Its greater basicity and the "cesium effect" contribute to its enhanced reactivity. researchgate.net

Sodium Hydride (NaH): A strong, non-nucleophilic base, sodium hydride is very effective for deprotonating the N-H of the indoline-2,3-dione. imist.ma It is typically used in anhydrous solvents like DMF or tetrahydrofuran (B95107) (THF). nih.gov Care must be taken due to its reactivity with water and protic solvents.

Calcium Hydride (CaH₂): Similar to sodium hydride, calcium hydride is another strong base that can be used for N-alkylation reactions. semanticscholar.org

The selection of the appropriate base and solvent system is critical for optimizing the synthesis of this compound. The following table summarizes the common bases used in the N-alkylation of indoline-2,3-diones.

| Base | Common Solvents | Key Characteristics |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Mild, inexpensive, often requires heating or phase-transfer catalyst. nih.govsemanticscholar.orgresearchgate.net |

| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | More effective than K₂CO₃, higher solubility, milder conditions. nih.govsemanticscholar.orgresearchgate.net |

| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic, requires anhydrous conditions. imist.manih.gov |

| Calcium Hydride (CaH₂) | DMF | Strong base, suitable for derivatives with electron-withdrawing groups. semanticscholar.org |

Solvent Systems and Reaction Condition Optimization (e.g., DMF, MeCN, Microwave Irradiation)

The N-alkylation of isatin (indoline-2,3-dione) to form N-(2-methylallyl)indoline-2,3-dione is a critical step that is highly dependent on the choice of solvent and reaction conditions. Polar aprotic solvents are commonly employed to facilitate the formation of the isatin anion, a necessary intermediate for the subsequent nucleophilic attack on the alkylating agent.

Solvent Selection:

N,N-Dimethylformamide (DMF): DMF is a frequently used solvent for the N-alkylation of isatins. Its high dielectric constant and ability to solvate cations effectively promote the reaction by increasing the nucleophilicity of the isatin anion. Studies have shown that using DMF in conjunction with bases like potassium carbonate (K₂CO₃) leads to good yields. mdpi.comresearchgate.net

Acetonitrile (MeCN): Acetonitrile is another suitable polar aprotic solvent. It is less viscous and has a lower boiling point than DMF, which can simplify work-up procedures. KF/Al₂O₃ in acetonitrile has been utilized for the N-alkylation of isatins, demonstrating its utility in these reactions. researchgate.net

Other Solvents: N-methyl-2-pyrrolidinone (NMP) has also been identified as an effective solvent, yielding results comparable to DMF. mdpi.comnih.govdntb.gov.ua

Microwave Irradiation: The application of microwave (MW) irradiation has emerged as a significant process intensification tool in organic synthesis, offering substantial advantages over conventional heating methods for the N-alkylation of isatin. nih.govnih.gov Key benefits include:

Reduced Reaction Times: Microwave heating can dramatically decrease reaction times from several hours to just a few minutes. mdpi.com

Increased Yields: Often, higher product yields are observed due to the rapid and uniform heating provided by microwaves, which can minimize the formation of degradation byproducts. mdpi.com

Solvent Reduction: MW-assisted syntheses can often be performed with minimal solvent, which aligns with green chemistry principles by reducing waste and simplifying purification. mdpi.comresearchgate.net

Optimal conditions for microwave-assisted N-alkylation of isatin have been identified using bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with only a few drops of DMF or NMP. mdpi.comnih.govdntb.gov.ua

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Solvent | Bulk solvent (e.g., DMF) | Minimal solvent (e.g., few drops of DMF) |

| Yields | Moderate to Good | Good to Excellent |

| Energy Input | Less efficient, slow heating | Efficient, rapid, uniform heating |

Phase Transfer Catalysis in N-Alkylation Reactions

Phase Transfer Catalysis (PTC) provides an effective methodology for carrying out reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. In the N-alkylation of isatin, the substrate and an inorganic base like potassium carbonate are solid, while the alkylating agent may be a liquid. A phase transfer catalyst facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. researchgate.netresearchgate.netimist.ma

The most common catalysts for these reactions are quaternary ammonium (B1175870) salts, such as tetra-n-butyl ammonium bromide (TBAB). researchgate.netimist.ma The mechanism involves the exchange of the catalyst's counter-ion (e.g., bromide) with the isatin anion generated by the base. This newly formed ion pair is soluble in the organic phase, allowing the reaction to proceed smoothly. researchgate.net

Advantages of PTC in N-Alkylation:

Mild Reaction Conditions: Reactions can often be carried out at room temperature, avoiding the need for high-energy inputs. researchgate.net

Use of Inexpensive Bases: Strong, yet sparingly soluble and inexpensive, bases like K₂CO₃ can be used effectively. researchgate.netimist.ma

Simplified Procedures: PTC can eliminate the need for strictly anhydrous solvents and inert atmospheres.

One reported method for the N-alkylation of isatin uses TBAB as the catalyst in DMF with K₂CO₃ as the base at room temperature, demonstrating a practical application of liquid-solid PTC. researchgate.netimist.ma While effective for many alkylating agents, some studies note that PTC did not significantly improve yields for certain substrates compared to other methods. nih.gov

Chemo- and Regioselectivity Considerations in N-Alkylation

The isatin molecule possesses multiple potentially reactive sites, including the nitrogen atom, the C3-carbonyl oxygen, and the C3-carbon. Therefore, controlling the chemo- and regioselectivity of the alkylation reaction is paramount to ensure the desired N-substituted product is formed exclusively.

N- vs. O-Alkylation: The N-H proton of isatin is significantly more acidic than any C-H proton due to the electron-withdrawing effects of the two adjacent carbonyl groups. Under basic conditions, this proton is readily removed to form the isatin anion. nih.gov In this anion, the negative charge is delocalized over the nitrogen and oxygen atoms. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a softer nucleophilic center compared to the oxygen atom. Alkyl halides, being soft electrophiles, preferentially react at the softer nitrogen center, leading to N-alkylation.

N- vs. C3-Alkylation: While N-alkylation is the predominant pathway for isatin under basic conditions, C3-alkylation can be a competing reaction in related indole systems, particularly under different catalytic conditions (e.g., acid-catalyzed or transition-metal-catalyzed reactions). nih.govorganic-chemistry.org However, for the base-mediated alkylation of isatin with an alkyl halide, the generation of the highly nucleophilic isatin anion directs the reaction almost exclusively to the nitrogen atom, ensuring high regioselectivity for the N-alkylated product. nih.gov The challenge of regioselectivity is more pronounced in the alkylation of indoles themselves, where controlling N- versus C3-alkylation requires careful selection of catalysts and conditions. nih.gov

Late-Stage Bromination of N-(2-Methylallyl)indoline-2,3-dione

The introduction of a bromine atom onto the aromatic ring of the N-alkylated isatin is typically achieved as a final step, a strategy known as late-stage functionalization. This approach is advantageous as it utilizes a readily available, N-substituted precursor. The electron-withdrawing nature of the dione (B5365651) functionality deactivates the benzene (B151609) ring towards electrophilic attack, making controlled bromination essential.

Electrophilic Aromatic Substitution with Brominating Agents (e.g., Br₂, NBS)

The bromination of N-(2-methylallyl)indoline-2,3-dione proceeds via an electrophilic aromatic substitution mechanism. The choice of brominating agent is critical for achieving the desired outcome.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination. organic-chemistry.org It serves as a source of electrophilic bromine, often activated by an acid catalyst. organic-chemistry.org NBS is considered a milder and safer alternative to liquid bromine. masterorganicchemistry.com In the presence of a strong acid like concentrated sulfuric acid, NBS can effectively monobrominate even deactivated aromatic compounds. organic-chemistry.org The reaction involves the generation of a highly electrophilic bromine species that attacks the electron-rich aromatic ring.

Bromine (Br₂): Elemental bromine can also be used, typically with a Lewis acid catalyst (e.g., FeBr₃) to increase its electrophilicity. However, Br₂ is highly corrosive and volatile, and reactions can be less selective, potentially leading to over-bromination. masterorganicchemistry.com

Control of Monobromination versus Polybromination

Achieving selective monobromination and preventing the formation of di- or polybrominated products is a key challenge, especially with activated substrates. However, in the case of the relatively deactivated N-(2-methylallyl)indoline-2,3-dione ring, this control is more readily achieved.

Several factors can be manipulated to ensure monobromination:

Stoichiometry: Careful control of the stoichiometry, using one equivalent of the brominating agent (e.g., NBS) relative to the substrate, is the primary method to prevent further bromination.

Reaction Conditions: Performing the reaction at low temperatures can increase selectivity by slowing down the reaction rate, allowing for the preferential formation of the thermodynamically favored monobrominated product.

Substrate Deactivation: The first bromine atom introduced onto the aromatic ring is electron-withdrawing and further deactivates the ring towards subsequent electrophilic attack. This inherent electronic effect helps to prevent polybromination. nih.gov

By employing a controlled amount of NBS in an acidic medium, selective monobromination at the C5 position of N-(2-methylallyl)indoline-2,3-dione can be accomplished with high efficiency. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. gctlc.orgsigmaaldrich.com The synthesis of this compound can be optimized to align with these principles.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The N-alkylation and bromination steps are substitution reactions that generally have good atom economy, though the formation of byproducts like succinimide (B58015) (from NBS) or salts must be considered.

Safer Solvents and Auxiliaries (Principle 5): The use of hazardous solvents like DMF should be minimized or replaced with greener alternatives where possible. sigmaaldrich.com Microwave-assisted syntheses that require only catalytic amounts of solvent are a significant step in this direction. mdpi.com

Design for Energy Efficiency (Principle 6): Energy requirements should be minimized. sigmaaldrich.comacs.org Microwave irradiation is more energy-efficient than conventional heating. mdpi.com Additionally, the use of PTC, which allows reactions to proceed at ambient temperature, reduces energy consumption. researchgate.net

Use of Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric reagents. acs.org Phase transfer catalysts are used in small amounts and are regenerated, making the process more efficient and reducing waste compared to using stoichiometric activating agents. researchgate.netimist.ma

Reduce Derivatives (Principle 8): Unnecessary derivatization, such as the use of protecting groups, should be avoided to reduce the number of synthetic steps and the amount of waste generated. sigmaaldrich.comacs.org The direct N-alkylation and subsequent bromination of the isatin core is an efficient route that avoids complex protection-deprotection sequences.

By integrating strategies such as microwave heating, phase transfer catalysis, and careful solvent selection, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. rsc.orgrsc.org

Advanced Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Pathways of the Indoline-2,3-dione System

The indoline-2,3-dione core, commonly known as isatin (B1672199), is characterized by its electron-deficient nature, which dictates much of its reactivity. nih.gov The presence of two carbonyl groups and their juxtaposition on the five-membered ring create a unique electronic environment that is further modulated by substituents on the aromatic ring and the indole (B1671886) nitrogen.

Reactivity at C-2 and C-3 Carbonyl Centers

The C-2 (amide) and C-3 (keto) carbonyl groups of the isatin core are primary sites for nucleophilic attack. The C-3 keto-carbonyl is particularly electrophilic and highly reactive towards a wide array of nucleophiles. beilstein-journals.orgresearchgate.net This reactivity is the basis for many synthetic routes to complex 3-substituted and spiro-oxindole derivatives, which are prevalent in biologically active molecules. nih.govbeilstein-journals.orgresearchgate.net

Nucleophilic addition to the C-3 carbonyl can proceed via various mechanisms. For instance, in acid-catalyzed reactions, protonation of the C-3 carbonyl oxygen enhances its electrophilicity, facilitating the attack of weak nucleophiles like indoles to form trisindoline structures. nih.gov The reaction typically proceeds in two steps: the initial formation of a 3-hydroxy-3-indolyl-2-indolone intermediate, followed by the addition of a second equivalent of the nucleophile. nih.gov The 5-bromo substituent, being an electron-withdrawing group, is expected to further enhance the electrophilicity of the C-3 carbonyl, thereby increasing its reactivity towards nucleophiles. nih.gov

The following table summarizes representative nucleophilic addition reactions at the C-3 position of isatin derivatives.

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Indoles | Acid catalyst | 3,3-Di(indolyl)oxindoles | nih.gov |

| Amines | Varies | 3-Amino-2-oxindoles / Schiff bases | researchgate.netuobaghdad.edu.iq |

| Hydrazines | Ethanol, reflux | 3-Hydrazonoindolin-2-ones | rsc.org |

| Active Methylene (B1212753) Compounds | Base (e.g., piperidine) | Knoevenagel/Aldol adducts | nih.gov |

Reactivity at the Indole Nitrogen

In the parent 5-bromoisatin (B120047), the nitrogen atom possesses a proton that can be abstracted by a base, rendering the nitrogen nucleophilic. This allows for N-alkylation or N-arylation reactions. nih.govresearchgate.net For the subject compound, 5-Bromo-1-(2-methylallyl)indoline-2,3-dione, the nitrogen is already substituted. However, the chemistry involving this position is not inert. While direct substitution is no longer a primary pathway, reactions that involve the N-substituent or cleavage of the N-C bond can occur under specific conditions. bohrium.com For instance, certain cyclization reactions of N-substituted isatins can proceed via cleavage of the C–N bond, promoted by acids, bases, or oxidizing agents, leading to ring-opened intermediates that can rearrange to form other heterocyclic systems like quinolines. bohrium.com

Transformations Involving the 2-Methylallyl Moiety

The 1-(2-methylallyl) group is not merely a passive substituent; its allylic double bond is a key site for a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The alkene functionality of the 2-methylallyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. nih.govuchicago.edu For example, azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, can react with the 2-methylallyl group to form pyrrolidine-fused or spiro-pyrrolidine oxindole (B195798) scaffolds. nih.gov Although direct examples involving the 2-methylallyl group of this specific isatin are not prevalent in the reviewed literature, the reactivity is well-established for N-allyl isatins in general. researchgate.net These reactions provide an efficient route to complex polycyclic systems with high stereocontrol. nih.gov

The table below outlines the general scheme for 1,3-dipolar cycloaddition involving N-allyl isatins.

| 1,3-Dipole Source | Dipolarophile | Product | Ref. |

| Isatin + α-amino acid (e.g., sarcosine, proline) | N-allyl group | Spiro-pyrrolidine oxindoles | nih.gov |

| Nitrones | N-allyl group | Isoxazolidine-fused systems | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The presence of a bromine atom at the C-5 position of the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. masterorganicchemistry.comyoutube.comyoutube.com These reactions are fundamental in C-C and C-heteroatom bond formation.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. masterorganicchemistry.commdpi.com This reaction is highly versatile for creating biaryl linkages or introducing various alkyl or vinyl groups at the C-5 position. beilstein-journals.orgnih.gov

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, forming a new C-C bond at the C-5 position and introducing a substituted vinyl group. masterorganicchemistry.comyoutube.comorganic-chemistry.org This reaction is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

The general conditions for these reactions are summarized below.

| Reaction | Coupling Partner | Catalyst System | Base | Product | Ref. |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or Hydroxide | 5-Aryl/Vinyl-1-(2-methylallyl)indoline-2,3-dione | masterorganicchemistry.commdpi.com |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | Amine (e.g., Et₃N) | 5-Vinyl-1-(2-methylallyl)indoline-2,3-dione | masterorganicchemistry.comorganic-chemistry.org |

Rearrangement Reactions of the Allylic System

N-allyl substituted aromatic systems can undergo sigmatropic rearrangements, such as the aza-Cope rearrangement. While the classic Claisen rearrangement involves allyl aryl ethers, the nitrogen analogue (aza-Cope) is also known, particularly for N-allyl anilines. These rearrangements are often thermally or acid-catalyzed and involve the researchgate.netresearchgate.net-sigmatropic shift of the allyl group from the nitrogen to a carbon atom of the aromatic ring. researchgate.net For N-allyl-N-methyl anilines, heating in the presence of a Lewis acid like zinc chloride can lead to the formation of 2-allyl-N-methyl aniline (B41778) derivatives and subsequent cyclization to form indolines. researchgate.net Applying this principle to this compound could potentially lead to rearrangement products where the 2-methylallyl group migrates to the C-7 position of the indoline (B122111) ring, followed by potential cyclization or further reactions.

Reactivity of the Bromo Substituent

The bromine atom at the C5 position of the indoline-2,3-dione ring is a key functional handle for introducing molecular diversity. Its reactivity is predominantly exploited through transition-metal-catalyzed cross-coupling reactions, although nucleophilic aromatic substitution presents a potential, albeit more challenging, pathway.

Palladium-Catalyzed Cross-Coupling Strategies

The bromo substituent on the electron-rich aromatic ring of the isatin core is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures. In the context of this compound, it would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. Studies on analogous 5-bromoindazoles and 5-bromo-1,2,3-triazines demonstrate that catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective. uzh.chnih.gov The choice of base, such as potassium carbonate or silver(I) carbonate, and solvent can be optimized to achieve high yields, often exceeding 80-90%. uzh.chnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene, offering a direct route to substituted styrenyl-isatin derivatives. organic-chemistry.org This palladium-catalyzed process typically employs a phosphine (B1218219) ligand and a base. organic-chemistry.orgsioc-journal.cn The reaction conditions can be tuned to ensure high selectivity for the desired product. The versatility of the Heck reaction allows for the introduction of various alkenyl groups, further expanding the synthetic utility of the starting material. nih.gov

Sonogashira Coupling: For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the method of choice. This reaction couples the 5-bromo position with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net Research on bromoindoles and other bromoarenes has established robust protocols for this transformation, which can often be performed under mild, copper-free conditions with appropriate ligands. researchgate.netresearchgate.net This method provides access to rigid, linear extensions from the isatin core, which are valuable in materials science and medicinal chemistry.

| Coupling Reaction | Catalyst | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ or Ag₂CO₃ | Dimethoxyethane or Acetonitrile (B52724) | 60-97% | uzh.chnih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile or DMF | Good to Excellent | sioc-journal.cn |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or Toluene | High | researchgate.net |

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) on the brominated phenyl ring of this compound is a less common transformation compared to cross-coupling. The isatin ring system is not as electron-deficient as classic SNAr substrates. However, the two carbonyl groups do exert an electron-withdrawing effect, which can facilitate substitution under specific conditions, particularly with potent nucleophiles.

Mechanistic studies on highly electron-deficient heterocycles like 5-bromo-1,2,3-triazines have shown that SNAr can proceed through a concerted mechanism rather than the classic stepwise Meisenheimer intermediate pathway. organic-chemistry.orgnih.gov This type of reaction is favored by strong nucleophiles, such as phenoxides, in polar aprotic solvents. For the 5-bromo-isatin core, forcing conditions (high temperatures, strong bases) would likely be required to achieve substitution with nucleophiles like alkoxides, thiolates, or amines. The competition with other reactive sites, such as the C3-carbonyl group, must also be considered.

Multi-Component Reactions Incorporating this compound

The dicarbonyl functionality of the isatin core makes this compound an excellent substrate for multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular scaffolds in a single synthetic step. The C3-carbonyl group, being more electrophilic, is the primary site of reaction.

Passerini and Ugi Reactions: The Passerini three-component reaction (involving an isocyanide and a carboxylic acid) and the Ugi four-component reaction (which also includes a primary amine) are cornerstone isocyanide-based MCRs. wikipedia.orgnih.gov In these reactions, the C3-carbonyl of the isatin derivative acts as the aldehyde/ketone component. These reactions lead to the formation of α-acyloxy amides (Passerini) or bis-amides (Ugi) attached at the C3 position, transforming the isatin into a complex spirooxindole scaffold. wikipedia.orgnih.govnih.govmdpi.com The high functional group tolerance of these reactions means that the bromo substituent and the N-methylallyl group would remain intact, available for subsequent functionalization. nih.gov

Other MCRs: Beyond the classic Passerini and Ugi reactions, isatins are known to participate in a wide array of other MCRs. For instance, three-component reactions involving isatins, an active methylene compound (like dimedone), and an ammonium (B1175870) source can lead to the diastereoselective synthesis of highly substituted dispiro[indoline-quinoline-indoline] or dispiro[indoline-pyrrole-indoline] systems. beilstein-journals.org The specific outcome is often dictated by the nature of the substrates and the reaction conditions. beilstein-journals.org The incorporation of this compound into such protocols would yield novel, complex heterocyclic structures with significant potential in drug discovery.

Detailed Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction outcomes and designing novel synthetic pathways.

Transition State Analysis and Energy Profiles

Detailed mechanistic investigations, often supported by computational methods like Density Functional Theory (DFT), provide deep insights into reaction pathways. For the reactions of this compound, such analyses would be invaluable.

For palladium-catalyzed cross-coupling reactions, computational studies can elucidate the energies of intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), helping to explain ligand and substrate effects.

In the case of SNAr reactions, transition state analysis can distinguish between stepwise and concerted pathways. For example, DFT calculations performed on the SNAr of 5-bromo-1,2,3-triazines with phenols confirmed a concerted displacement of the bromide, bypassing a high-energy Meisenheimer intermediate. organic-chemistry.org A similar analysis for the isatin system would clarify its potential for SNAr and guide the selection of appropriate reaction conditions.

For MCRs like the Passerini reaction, a non-polar, cyclic transition state is often proposed, which is consistent with the observation that these reactions are typically faster in apolar solvents. nih.gov Computational modeling can map the energy landscape of these complex, multi-molecular transformations.

Role of Solvents and Catalysts in Reaction Outcomes

The choice of solvent and catalyst is paramount in controlling the reactivity, selectivity, and efficiency of synthetic transformations involving this compound.

Solvents: Solvent polarity plays a critical role. In palladium-catalyzed couplings, solvents must solubilize the reactants and catalyst while facilitating the different steps of the catalytic cycle; common choices include toluene, dioxane, acetonitrile, and DMF. uzh.chnih.gov For MCRs, the solvent can influence the reaction mechanism itself. The Passerini reaction, for instance, is thought to proceed via a concerted mechanism in aprotic, non-polar solvents. wikipedia.org In contrast, potential SNAr reactions would be favored in polar aprotic solvents like THF or DMSO that can stabilize charged intermediates. organic-chemistry.org

Catalysts: In cross-coupling reactions, the nature of the palladium catalyst and its associated ligands is the most critical factor. Ligands such as phosphines (e.g., triphenylphosphine, dppf) are essential for stabilizing the palladium center and modulating its reactivity to promote the desired coupling and suppress side reactions like homocoupling. uzh.chnih.gov For MCRs, the reactions are often self-catalyzed or may be accelerated by Lewis or Brønsted acids. For example, some Ugi-type reactions can be promoted by a catalytic amount of ZnCl₂ or a strong Brønsted acid. nih.govnih.gov The selection of the appropriate catalyst can dramatically improve yields and reaction times.

Sophisticated Structural Elucidation and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula.

For 5-Bromo-1-(2-methylallyl)indoline-2,3-dione, the expected molecular formula is C₁₂H₁₀BrNO₂. The presence of bromine is a key isotopic signature to observe in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, corresponding to the [M]⁺ and [M+2]⁺ ions.

The theoretical exact masses for the molecular ions of this compound are calculated as follows:

| Ion | Molecular Formula | Isotope Composition | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₀⁷⁹BrNO₂ | ¹²C₁₂, ¹H₁₀, ⁷⁹Br₁, ¹⁴N₁, ¹⁶O₂ | 294.9949 |

| [M+2]⁺ | C₁₂H₁₀⁸¹BrNO₂ | ¹²C₁₂, ¹H₁₀, ⁸¹Br₁, ¹⁴N₁, ¹⁶O₂ | 296.9929 |

| [M+H]⁺ (protonated) | C₁₂H₁₁⁷⁹BrNO₂⁺ | ¹²C₁₂, ¹H₁₁, ⁷⁹Br₁, ¹⁴N₁, ¹⁶O₂ | 296.0022 |

| [M+H+2]⁺ (protonated) | C₁₂H₁₁⁸¹BrNO₂⁺ | ¹²C₁₂, ¹H₁₁, ⁸¹Br₁, ¹⁴N₁, ¹⁶O₂ | 298.0002 |

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield mass-to-charge ratios that closely match these calculated values. The observation of the characteristic bromine isotopic pattern would further corroborate the presence of a single bromine atom in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of the protons and carbons, two-dimensional (2D) NMR techniques are essential for piecing together the complete molecular puzzle.

A suite of 2D NMR experiments is employed to establish the connectivity of atoms within this compound.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the title compound, COSY would show correlations between the protons on the aromatic ring, helping to confirm their relative positions. It would also show correlations within the 2-methylallyl group, for instance, between the methylene (B1212753) protons and the vinyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This allows for the unambiguous assignment of each carbon atom that bears a proton. For example, the signals for the methylene protons of the N-allyl group would correlate with the signal for the attached methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting different fragments of the molecule. For instance, the methylene protons of the 2-methylallyl group would show a correlation to the C2 and C7a carbons of the indoline (B122111) ring, confirming the point of attachment. Correlations from the aromatic protons to the carbonyl carbons (C2 and C3) would also be expected.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For the title compound, NOESY could show correlations between the methylene protons of the N-allyl group and the H-7 proton of the indoline ring, providing insight into the preferred orientation of the substituent.

The following table outlines the expected key 2D NMR correlations for this compound:

| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations |

| H-4 | H-6 | C-2, C-5, C-6, C-7a |

| H-6 | H-4 | C-4, C-5, C-7a |

| H-7 | - | C-2, C-5, C-6, C-7a, N-CH₂ |

| N-CH₂ | Vinyl-H | C-2, C-7a, C(CH₃), C=CH₂ |

| CH₃ | Vinyl-H | C(CH₃), C=CH₂, N-CH₂ |

| C=CH₂ | N-CH₂, CH₃ | C(CH₃), N-CH₂ |

The N-(2-methylallyl) group is not static and can undergo rotation around the N-C bond. This conformational flexibility can be studied using Dynamic NMR (DNMR) spectroscopy. At room temperature, if the rotation is fast on the NMR timescale, the signals for the protons and carbons of the allyl group will appear as sharp, time-averaged peaks.

However, by lowering the temperature, it may be possible to slow down this rotation to the point where distinct conformations can be observed. This would manifest as a broadening of the signals, followed by their decoalescence into separate sets of peaks for each conformer at the coalescence temperature. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotational process. This provides valuable information about the conformational dynamics and steric interactions within the molecule.

Single-Crystal X-ray Diffraction Analysis

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction offers a precise and definitive picture of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the three-dimensional arrangement of atoms.

X-ray diffraction analysis of a suitable crystal of this compound would provide highly accurate measurements of all bond lengths, bond angles, and dihedral angles. This data serves as the ultimate confirmation of the molecular structure. Based on studies of similar compounds, such as 5-bromo-1-ethylindoline-2,3-dione, the indoline ring system is expected to be nearly planar.

The following table provides expected bond lengths and angles for key structural features, based on data from closely related structures:

| Bond/Angle | Expected Value |

| C=O (C2) | ~1.21 Å |

| C=O (C3) | ~1.22 Å |

| N1-C2 | ~1.38 Å |

| N1-C7a | ~1.40 Å |

| C4-C5 | ~1.38 Å |

| C5-Br | ~1.90 Å |

| N1-C(allyl) | ~1.47 Å |

| O=C-C=O | ~125° |

| C2-N1-C7a | ~109° |

| C4-C5-C6 | ~121° |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes intermolecular interactions that stabilize the crystal structure. For this compound, several types of intermolecular interactions would be anticipated.

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are likely to be present, where a proton on the aromatic ring or the allyl group interacts with one of the carbonyl oxygen atoms of a neighboring molecule.

π-π Stacking: The planar, electron-deficient indoline ring system is prone to π-π stacking interactions with adjacent molecules. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a significant force in the crystal packing of many aromatic compounds.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with a nucleophilic atom, such as a carbonyl oxygen, on an adjacent molecule.

Analysis of the crystal packing would provide insights into the supramolecular assembly of the compound in the solid state, which can influence its physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying the functional groups and characterizing the bonding within a molecule. Both FT-IR and Raman spectroscopy probe the vibrational energy levels of the molecule, but they are governed by different selection rules, often providing complementary information.

In the FT-IR spectrum of this compound, the presence of multiple carbonyl groups and the aromatic system leads to a series of characteristic absorption bands. The indoline-2,3-dione core exhibits two distinct carbonyl stretching vibrations. The C2-ketone (amide) carbonyl typically absorbs at a higher wavenumber compared to the C3-ketone carbonyl due to the influence of the adjacent nitrogen atom. The aromatic C-H stretching vibrations of the substituted benzene (B151609) ring are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the 2-methylallyl group will appear just below 3000 cm⁻¹. The C=C stretching of the allyl group is also a key diagnostic peak.

A detailed assignment of the principal vibrational modes is presented in the table below. The data is based on theoretical calculations and comparison with structurally related isatin (B1672199) derivatives.

| Vibrational Mode | Expected FT-IR Peak (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3050 | 3100-3050 | Stretching vibration of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2980-2920 | 2980-2920 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the 2-methylallyl substituent. |

| C=O Stretch (Amide) | ~1745 | ~1745 | Stretching vibration of the C2 carbonyl group. |

| C=O Stretch (Ketone) | ~1725 | ~1725 | Stretching vibration of the C3 carbonyl group. |

| C=C Stretch (Aromatic) | 1610-1580 | 1610-1580 | In-plane stretching vibrations of the benzene ring. |

| C=C Stretch (Alkene) | ~1650 | ~1650 | Stretching vibration of the C=C double bond in the 2-methylallyl group. |

| C-N Stretch | 1380-1350 | 1380-1350 | Stretching vibration of the bond between the indole (B1671886) nitrogen and the allyl group. |

| C-Br Stretch | 650-550 | 650-550 | Stretching vibration of the carbon-bromine bond. |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum is largely determined by the chromophores present in the molecule, which in this case is the extended π-system of the 5-bromoindoline-2,3-dione core.

The spectrum is expected to exhibit multiple absorption bands corresponding to different electronic transitions. The high-energy absorption bands in the UV region are typically assigned to π → π* transitions within the aromatic benzene ring and the enedione system of the five-membered ring. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

A lower energy absorption band, extending into the visible region, is characteristic of n → π* transitions. This transition involves the promotion of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to an antibonding π* orbital. This transition is typically weaker in intensity compared to the π → π* transitions. The presence of the bromine atom, an auxochrome, on the aromatic ring can cause a bathochromic (red) shift of the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect.

The key electronic transitions and their corresponding expected absorption maxima (λmax) are summarized in the following table.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Associated Chromophore |

| ~250-260 | High | π → π | Benzene ring and C=C bonds of the indoline system. |

| ~290-310 | Medium | π → π | Conjugated system of the entire indoline-2,3-dione moiety. |

| ~400-420 | Low | n → π* | Carbonyl groups (C=O). |

The position and intensity of these absorption bands are sensitive to the solvent polarity, which can influence the relative energies of the ground and excited states.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. For isatin (B1672199) derivatives, these calculations provide a foundational understanding of their chemical behavior.

The geometry of an N-substituted 5-bromoisatin (B120047) derivative, specifically an N-benzyl-5-bromoisatin, has been optimized using DFT with the B3LYP functional and a 6-311++G(2d, 2p) basis set to understand its stable three-dimensional structure. researchgate.net Similarly, computational studies on other N-substituted indoline-2,3-diones have been performed at the B3LYP/6-311++G(d,p) level of theory to predict their stability in various phases, including in solution (acetone, ethanol, and methanol) and the gas phase. researchgate.netdergipark.org.tr

For 5-Bromo-1-(2-methylallyl)indoline-2,3-dione, the indoline (B122111) ring system is expected to be nearly planar. The primary conformational flexibility arises from the rotation of the 2-methylallyl group attached to the nitrogen atom. The orientation of this substituent relative to the indoline core is influenced by steric and electronic factors. The partial double-bond character of the N-C(allyl) bond can lead to rotational barriers and preferred conformations, a phenomenon observed in similar N-acyl heterocyclic systems. nih.gov

Table 1: Predicted Geometrical Parameters for a Representative N-Substituted Isatin Derivative (Data derived from analogous systems)

| Parameter | Predicted Value | Method |

|---|---|---|

| N-C(allyl) bond length | ~1.4 Å | DFT/B3LYP |

| C=O bond lengths | ~1.2 Å | DFT/B3LYP |

Note: The data in this table is illustrative and based on calculations for structurally similar N-substituted isatin derivatives.

The electronic properties of isatin derivatives are crucial for understanding their reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

In studies of N-substituted indoline-2,3-diones, DFT calculations have been used to determine HOMO and LUMO energies, which are critical in assessing charge transfer within the molecule. dergipark.org.tr For N-benzyl-5-bromo isatin derivatives, these parameters have been calculated in various media, including vacuum, DMSO, ethanol, and water, to understand how the electronic properties are influenced by the solvent environment. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another important descriptor, which helps in predicting the reactive sites for both nucleophilic and electrophilic attacks. dergipark.org.tr For isatin derivatives, the MEP surface typically shows negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, while positive regions are located elsewhere, suggesting sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for Representative N-Substituted Isatin Derivatives (Data derived from analogous systems)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Solvent |

|---|---|---|---|---|

| N-(triazolyl)indoline-2,3-dione | Varies with substitution | Varies with substitution | Lower gap indicates higher reactivity | DFT/B3LYP (Gas Phase) |

Note: The values in this table are generalized from studies on similar compounds and illustrate the typical range and dependencies.

Computational methods are also employed to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr Theoretical calculations of ¹H and ¹³C NMR spectra for various isatin derivatives have shown good agreement with experimental data. mdpi.com

Similarly, theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) spectra to assign characteristic absorption bands. For the isatin core, the carbonyl stretching frequencies are particularly informative. UV-Vis absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT) calculations, providing insights into the electronic transitions within the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a solvent environment over time. While specific MD simulations for this compound are not reported, the methodology has been applied to other isatin derivatives to understand their interactions and stability, often in the context of biological systems. nih.govut.ac.irut.ac.ir

The N-(2-methylallyl) substituent in this compound is expected to exhibit significant conformational flexibility. The rotation around the N-C(allyl) bond would be a key dynamic process. MD simulations in an explicit solvent could map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This flexibility can be crucial for the molecule's ability to interact with other molecules or biological targets. The study of related N-acylpiperidines has shown that pseudoallylic strain can dictate the conformational preferences of substituents attached to nitrogen. nih.gov

Reaction Mechanism Modeling and Transition State Identification

The synthesis and subsequent reactions of this compound involve intricate molecular transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. Computational modeling, particularly through quantum chemical methods, allows for a detailed exploration of the potential energy surface of a reaction, identifying key intermediates and, most importantly, the transition states that govern the reaction kinetics.

For the formation of related 5-bromo-isatin derivatives, alkylation reactions are commonly employed. researchgate.netimist.ma In the case of this compound, the introduction of the 2-methylallyl group at the N1 position of the indoline ring is a critical step. Theoretical modeling of this N-alkylation reaction can elucidate the most probable reaction pathway.

Table 1: Hypothetical Transition State Geometries and Energetics for the N-alkylation of 5-Bromo-1H-indole-2,3-dione

| Parameter | Reactants | Transition State | Products |

| Structure | 5-Bromo-1H-indole-2,3-dione + 2-methylallyl halide | [Complex of reactants with elongated N-C and C-halide bonds] | This compound + Halide ion |

| Key Bond Distances (Å) | N-H: ~1.01 | N---C: ~2.0-2.5, C---X: ~2.2-2.8 | N-C: ~1.47 |

| Activation Energy (kcal/mol) | - | [Calculated Value] | - |

| Reaction Enthalpy (kcal/mol) | - | - | [Calculated Value] |

Transition state theory is central to these investigations. By locating the saddle point on the potential energy surface corresponding to the transition state, chemists can calculate the activation energy of the reaction. This provides a quantitative measure of the kinetic barrier that must be overcome for the reaction to proceed. Vibrational frequency analysis is then performed to confirm the nature of the stationary point, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

Furthermore, computational studies can explore the mechanism of subsequent reactions, such as cycloaddition reactions involving the allyl group. researchgate.netimist.ma For instance, the 1,3-dipolar cycloaddition of a nitrile oxide to the double bond of the 2-methylallyl group would proceed through a concerted or stepwise mechanism. Computational modeling can distinguish between these pathways by locating the respective transition states and comparing their activation energies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in medicinal chemistry for designing new drug candidates with improved potency and reduced toxicity. nih.govfarmaceut.orgeurjchem.com

For derivatives of this compound, QSAR studies can be employed to predict their potential as, for example, antimicrobial or anticancer agents, given that isatin derivatives are known to exhibit a wide range of biological activities. nih.govmdpi.com A typical QSAR study involves the following steps:

Data Set Selection: A series of derivatives of this compound with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Indole (B1671886) Derivatives

| Descriptor Type | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity, Electrostatic interactions |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

This table provides examples of descriptor types commonly used in QSAR studies of heterocyclic compounds.

A hypothetical QSAR model for the antimicrobial activity of this compound derivatives might take the form of a linear equation:

pMIC = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

where pMIC is the negative logarithm of the minimum inhibitory concentration, and the coefficients (cᵢ) indicate the contribution of each descriptor to the activity. Such a model could reveal, for instance, that increasing the hydrophobicity or introducing a specific substituent at a particular position on the indoline ring enhances the antimicrobial activity.

Similarly, QSPR models can be developed to predict physicochemical properties such as solubility, melting point, and chromatographic retention times. These models are valuable in the early stages of drug development for assessing the druglikeness of potential candidates.

Biological Activity and Molecular Mechanism Studies Non Clinical Focus

In Vitro Biochemical Assays for Molecular Target Identification

In vitro biochemical assays are fundamental in identifying the direct molecular targets of a compound. These assays utilize purified enzymes or receptors to assess the compound's ability to modulate their function in a controlled environment, free from the complexities of a cellular system.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Topoisomerase II)

Derivatives of the isatin (B1672199) core have been widely studied as inhibitors of various enzymes. While specific enzymatic inhibition data for 5-Bromo-1-(2-methylallyl)indoline-2,3-dione is limited, available information points towards its interaction with carboxylesterases. Specifically, it has been associated with activity against Liver Carboxylesterase 1 (CES1). aladdin-e.com Carboxylesterases are crucial enzymes involved in the metabolism of a wide range of xenobiotics and endogenous esters. nih.gov The inhibition of these enzymes can significantly alter the pharmacokinetics of various drugs. nih.gov

The broader class of isatin derivatives has demonstrated inhibitory activity against several other key enzyme families. For instance, various substituted isatins have been reported to inhibit kinases, which are pivotal in cellular signaling, and proteases, which are involved in numerous physiological processes. Furthermore, some thiosemicarbazone derivatives, which can be synthesized from isatin compounds, have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1), enzymes critical in cancer progression and immune response. nih.govnih.gov

Table 1: Potential Enzyme Targets of the Indoline-2,3-dione Scaffold

| Enzyme Family | Specific Enzyme Example | Potential Role of Inhibition |

|---|---|---|

| Hydrolases | Liver Carboxylesterase 1 (CES1) | Alteration of xenobiotic and drug metabolism |

| Kinases | Various (e.g., VEGFR-2 by related compounds) | Anti-angiogenic and anti-proliferative effects |

| Proteases | Various | Modulation of physiological and pathological processes |

| Topoisomerases | Topoisomerase IIα | Anticancer activity through DNA replication disruption |

Receptor Binding Profiling and Ligand-Receptor Interactions

Receptor binding assays are employed to determine if a compound can bind to and potentially modulate the function of specific cellular receptors. For this compound, specific receptor binding profiles are not extensively detailed in the current literature. However, the isatin scaffold is known to be a versatile starting point for the synthesis of compounds that can interact with a variety of receptors. For example, derivatives of the related 1-benzyl-5-bromoindolin-2-one have been investigated for their interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.comnih.gov Molecular docking and dynamic simulations of these related compounds have been used to explore their binding modes within the receptor's active site, providing insights into potential ligand-receptor interactions. mdpi.com

Cellular Mechanistic Investigations (Non-Clinical Cell Lines)

To understand the biological effects of a compound within a cellular context, various mechanistic studies are conducted on non-clinical cell lines. These experiments help to bridge the gap between in vitro biochemical findings and potential in vivo activity.

Cell-Free System Analysis of Biochemical Pathways

Cell-free systems, which contain cellular extracts but lack intact cells, provide a powerful tool for dissecting complex biochemical pathways. Such systems allow for the study of a compound's effect on specific cellular processes, such as DNA replication, transcription, and translation, without the interference of cellular uptake and metabolism. At present, specific studies utilizing cell-free systems to analyze the effects of this compound on biochemical pathways have not been reported.

Modulation of Cellular Signaling Pathways and Gene Expression

The isatin scaffold is a component of molecules known to modulate various cellular signaling pathways and gene expression. nih.gov These pathways are intricate networks that control cell growth, differentiation, and death. While direct evidence of this compound modulating specific signaling pathways or altering gene expression is not yet available, the general class of indole (B1671886) phytoalexins, which includes isatin derivatives, is known to influence pathways such as the PI3K signaling pathway. beilstein-archives.org

Inducement of Programmed Cell Death (Apoptosis) Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. mdpi.com The indoline-2,3-dione structure is a core feature of many compounds designed to trigger this process.

Studies on structurally related compounds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have demonstrated the ability to induce apoptosis in cancer cell lines. nih.gov The mechanisms involved include the activation of the caspase cascade, a family of proteases that execute the apoptotic process. nih.gov Specifically, the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 are key events. nih.gov Furthermore, these related compounds have been shown to modulate the levels of Bcl-2 family proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Table 2: Potential Apoptotic Mechanisms Associated with the 5-Bromo-indoline-2,3-dione Scaffold

| Apoptotic Event | Key Molecular Players | Consequence |

|---|---|---|

| Caspase Cascade Activation | Caspase-9, Caspase-3 | Execution of programmed cell death |

| Modulation of Bcl-2 Family | Increased Bax, Decreased Bcl-2 | Promotion of mitochondrial-mediated apoptosis |

It is plausible that this compound may also induce apoptosis through similar mechanisms, although direct experimental verification is required.

Structure-Activity Relationship (SAR) Studies for Indoline-2,3-dione Derivatives

The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. The pharmacological profile of isatin derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring and the nitrogen atom. Structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the structural requirements for various biological targets.

Impact of the 5-Bromo Substituent on Biological Efficacy

The introduction of a bromine atom at the 5-position of the indoline-2,3-dione ring has a pronounced effect on the biological efficacy of the resulting compounds. Halogenation, particularly at this position, is a common strategy to enhance the potency of bioactive molecules. The 5-bromo substituent is an electron-withdrawing group that can influence the electronic properties of the entire scaffold, potentially altering its interaction with biological targets.

Research on various 5-halo-substituted isatin derivatives has demonstrated that the presence of a bromine atom can lead to enhanced anti-inflammatory and analgesic activities. pkheartjournal.com In some studies, 5-bromo substituted derivatives have shown significant effectiveness in edema reduction, comparable to standard drugs like indomethacin. pkheartjournal.com This increased activity is often attributed to the enhanced lipophilicity and favorable electronic interactions conferred by the bromine atom. Furthermore, the bromination of certain natural compounds has been associated with increased biological activity. beilstein-archives.org For instance, 5-bromobrassinin, a synthetic derivative of an indole phytoalexin, exhibits a better pharmacological profile than its non-brominated parent compound. beilstein-archives.org

The following table summarizes the comparative biological efficacy of unsubstituted and 5-substituted isatin derivatives in a hypothetical anti-inflammatory assay.

| Compound | Substitution at C5 | Relative Anti-inflammatory Activity (%) |

| Isatin | H | 35 |

| 5-Chloro-isatin | Cl | 68 |

| 5-Bromo-isatin | Br | 75 |

| 5-Nitro-isatin | NO2 | 55 |

Note: The data in this table is illustrative and based on general trends observed in SAR studies of isatin derivatives.

Influence of the 2-Methylallyl Group on Binding Affinity and Selectivity

The substituent at the N-1 position of the indoline-2,3-dione core plays a crucial role in determining the binding affinity and selectivity of the molecule for its biological targets. The introduction of an N-allyl or substituted allyl group can provide additional hydrophobic and steric interactions within the binding pocket of a protein.

In the case of this compound, the 2-methylallyl group introduces a branched, unsaturated alkyl chain at the N-1 position. This group can influence the molecule's conformational flexibility and its ability to adopt an optimal orientation for binding. The presence of the methyl group on the allyl chain can provide a steric anchor, potentially leading to a more defined binding mode and increased selectivity for a particular target.

Studies on N-substituted isatin derivatives have shown that the nature of the N-substituent can significantly impact their biological activity. For example, in a series of 1,5-disubstituted indolin-2,3-diones evaluated for their antiproliferative activity, compounds with a benzyl (B1604629) substituent at the N-1 position were found to be more potent than those with other substituents. nih.gov While specific data on the 2-methylallyl group is limited, it is plausible that its size and hydrophobicity contribute favorably to binding affinity.

The table below illustrates the hypothetical binding affinities of N-1 substituted 5-bromo-isatin derivatives to a target protein.

| N-1 Substituent | Binding Affinity (Kd, µM) |

| H | 15.2 |

| Methyl | 8.5 |

| Allyl | 5.1 |

| 2-Methylallyl | 3.8 |

Note: The data in this table is hypothetical and intended to illustrate the potential influence of the N-1 substituent on binding affinity.

Positional and Stereochemical Effects of Substituents

The biological activity of indoline-2,3-dione derivatives is highly sensitive to the position and stereochemistry of their substituents. Electrophilic substitution reactions on the isatin ring, such as halogenation or nitration, typically occur at the C-5 or C-7 positions. ijrrjournal.com The specific position of a substituent can dramatically alter the molecule's electronic distribution and its interaction with target proteins. For instance, halo-substitution at both C-5 and C-7 positions has been shown to result in significant biological activity in some series of compounds. pkheartjournal.com

Stereochemistry can also play a critical role, particularly when chiral centers are introduced into the molecule. Although this compound itself is achiral, derivatives with chiral substituents at the N-1 position or modifications at C-3 that introduce a stereocenter can exhibit stereospecific biological activity. The different spatial arrangement of atoms in enantiomers or diastereomers can lead to distinct binding affinities and efficacies. For example, in the asymmetric synthesis of trans-2,3-disubstituted indolines, the stereochemistry is crucial for their biological function. nih.gov The existence of E- and Z-isomers in certain N-benzyl-5-bromoindolin-2-one derivatives further highlights the importance of stereochemical considerations, as these isomers can interconvert in solution. nih.gov

Exploration of Potential Pan-Assay Interference Compound (PAINS) Alerts and Mitigation Strategies

Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in multiple, unrelated high-throughput screening assays, often leading to false-positive results. nih.gov These compounds typically act through non-specific mechanisms, such as reactivity, aggregation, or interference with assay technology, rather than specific binding to a biological target. The indoline-2,3-dione scaffold has been identified as a potential PAINS-associated substructure in some contexts.

A computational analysis of the structure of this compound would be necessary to definitively identify any potential PAINS alerts. However, the isatin core itself can be flagged by some PAINS filters. The reactivity of the C-3 carbonyl group is a key feature of isatin chemistry and can lead to non-specific interactions with proteins.

Mitigation Strategies:

Should a compound like this compound be flagged as a potential PAIN, several strategies can be employed to mitigate this risk and validate its biological activity:

Structural Modification: Minor structural modifications can often abolish PAINS activity while retaining or even improving the desired biological effect. For the indoline-2,3-dione scaffold, modifications at the C-3 position to reduce the reactivity of the carbonyl group can be a viable strategy. This could involve the formation of Schiff bases or other derivatives.

Orthogonal Assays: Validating the activity of the compound in multiple, distinct assay formats that use different detection methods can help to rule out assay-specific interference.

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm direct binding of the compound to its intended target, thereby providing evidence for a specific mode of action.

Structure-Activity Relationship (SAR) Analysis: A well-defined SAR, where small changes in the molecule's structure lead to predictable changes in activity, is a strong indicator of a specific interaction rather than non-specific interference.

It is important to note that a PAINS alert is a warning, not a definitive disqualification of a compound. researchgate.net Careful experimental validation is crucial to distinguish true hits from promiscuous interferers.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the isatin (B1672199) core, particularly the electrophilic C3-carbonyl group and the potential for reactions at the N-1 position, makes 5-Bromo-1-(2-methylallyl)indoline-2,3-dione a valuable precursor in the synthesis of intricate molecular architectures.

Precursor for Advanced Heterocyclic Systems

5-Bromoisatin (B120047), the parent compound of the title molecule, is a well-established starting material for the synthesis of a wide array of heterocyclic systems. rsc.org The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the dicarbonyl system is ripe for condensation and cycloaddition reactions.

For instance, 5-bromoisatin can be used to synthesize N-substituted pyrroles, cinchoninic acid derivatives, and various other complex heterocyclic structures. biomedres.us The N-(2-methylallyl) group in this compound introduces an additional reactive handle. The double bond of the allyl group can participate in various addition and cycloaddition reactions, allowing for the construction of even more complex and diverse heterocyclic frameworks.

One notable application of N-substituted isatins is in 1,3-dipolar cycloaddition reactions. After N-alkylation, the isatin derivative can act as a dipolarophile, reacting with 1,3-dipoles to generate novel spiro-heterocyclic systems. rsc.org The 2-methylallyl group can also be a site for such reactions, further expanding the synthetic possibilities.

Table 1: Examples of Heterocyclic Systems Derived from Isatin Derivatives

| Precursor | Reagent(s) | Resulting Heterocyclic System |

| 5-Bromoisatin | Hydrazine derivatives | Triazino[5,6-b]indoles |

| N-Alkylated Isatin | 1,3-Dipoles | Spiro-pyrrolidines/isoxazolidines |

| 5-Bromoisatin | Diamines | Quinoxalines |